molecular formula C10H7NO4 B1338701 4-(Acetylamino)phthalic anhydride CAS No. 22235-04-7

4-(Acetylamino)phthalic anhydride

Cat. No.: B1338701
CAS No.: 22235-04-7
M. Wt: 205.17 g/mol
InChI Key: PFYOXMCPLCYYAQ-UHFFFAOYSA-N
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Description

4-(Acetylamino)phthalic anhydride is an organic compound with the molecular formula C10H7NO4. It is a derivative of phthalic anhydride, where one of the hydrogen atoms is replaced by an acetylamino group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Scientific Research Applications

4-(Acetylamino)phthalic anhydride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action for anhydrides involves nucleophilic attack by the reactant, followed by deprotonation and leaving group removal .

Safety and Hazards

While specific safety data for 4-(Acetylamino)phthalic anhydride is not available, anhydrides can be harmful if swallowed, very toxic in contact with skin, and irritating to eyes, respiratory system, and skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Acetylamino)phthalic anhydride can be synthesized through the acylation of phthalimide with acetic anhydride. The reaction typically involves heating phthalimide with acetic anhydride under reflux conditions. The reaction proceeds as follows: [ \text{Phthalimide} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(Acetylamino)phthalic anhydride undergoes various chemical reactions, including:

    Nucleophilic Acyl Substitution: Reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

    Hydrolysis: Reacts with water to form phthalic acid and acetic acid.

    Reduction: Can be reduced to form corresponding amines and alcohols.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the acetylamino group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various nucleophilic acyl substitution reactions makes it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

N-(1,3-dioxo-2-benzofuran-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-5(12)11-6-2-3-7-8(4-6)10(14)15-9(7)13/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYOXMCPLCYYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220830
Record name N-(1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22235-04-7
Record name N-(1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22235-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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